Bienvenue dans la boutique en ligne BenchChem!

2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

CXCR3 antagonism Chemokine receptor profiling Calcium mobilization FLIPR assay

Differentiate your chemokine receptor studies with this fluorobenzamide tool compound (CAS 922977-45-5). Unlike urea-based CXCR2 antagonists (e.g., SB-225002), its 2-fluorobenzamide core and 2-oxopyrrolidine substituent offer a distinct hydrogen-bonding topology and conformational profile, enabling unambiguous CXCR3 vs. CXCR2 SAR. Demonstrates superior hydrolytic stability in prolonged acidic assays (endosomal pH 5.5–6.0). Ideal for FLIPR calcium mobilization assays, selectivity panels, and fragment-based library synthesis. Low MW (328.34) and facile amide coupling support rapid analog generation within standard academic budgets. Request a quote for your research quantity today.

Molecular Formula C18H17FN2O3
Molecular Weight 328.343
CAS No. 922977-45-5
Cat. No. B2484816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS922977-45-5
Molecular FormulaC18H17FN2O3
Molecular Weight328.343
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)N3CCCC3=O
InChIInChI=1S/C18H17FN2O3/c1-24-16-9-8-12(11-15(16)21-10-4-7-17(21)22)20-18(23)13-5-2-3-6-14(13)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23)
InChIKeyZSPYNRORBFUFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922977-45-5): A Structurally Distinct Benzamide for Chemokine Receptor Research


2-Fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922977-45-5) is a synthetic small molecule belonging to the benzamide class, characterized by a 2-fluorobenzamide core linked to a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl moiety . With a molecular weight of 328.34 g/mol and molecular formula C₁₈H₁₇FN₂O₃ , this compound incorporates distinctive structural features—fluorine substitution at the 2-position of the benzamide ring and a 2-oxopyrrolidine ring at the 3-position of the aniline ring—that differentiate it from common benzamide-based chemokine receptor antagonists such as SB-225002, Navarixin (MK-7123), and AZD5069 [1]. Unlike urea-based CXCR2 antagonists (e.g., SB-225002, IC₅₀ = 22 nM for CXCR2 ), this fluorobenzamide scaffold offers a distinct hydrogen-bonding topology and conformational profile, making it a valuable tool compound for probing structure–activity relationships (SAR) at chemokine receptors, particularly CXCR3 and CXCR2 [1].

Why CXCR2-Targeting Ureas and Cyclobutenediones Cannot Replace 2-Fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide in Chemokine Receptor Profiling


Substituting 2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide with structurally divergent CXCR2 or CXCR3 antagonists such as SB-225002 (urea-based), Navarixin (cyclobutenedione-based), or AZD5069 (sulfonamide-based) introduces significant SAR confounds. The fluorobenzamide core of this compound presents a distinct hydrogen-bond acceptor/donor pattern that is absent in urea antagonists, potentially engaging different receptor subpockets . Available data indicate that fluorobenzamide analogs in ChEMBL/BindingDB exhibit CXCR3 antagonism (e.g., IC₅₀ = 80 nM for a closely related analog [1]), whereas SB-225002 (IC₅₀ = 22 nM for CXCR2) shows >150-fold selectivity over CXCR1 but minimal CXCR3 activity . The 2-oxopyrrolidine substituent further alters conformational flexibility and metabolic stability profiles not captured by urea or cyclobutenedione scaffolds . These molecular-level differences preclude direct interchangeability in functional assays, selectivity panels, and in vivo pharmacokinetic studies, underscoring the need for compound-specific procurement when precise chemokine receptor subtype profiling is required.

Quantitative Differentiation Evidence for 2-Fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide Against CXCR2/CXCR3 Antagonist Comparators


CXCR3 Antagonist Potency: Fluorobenzamide vs. SB-225002 (Urea-Based CXCR2 Antagonist)

A fluorobenzamide analog closely related to 2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CHEMBL256226) demonstrated antagonist activity at human CXCR3 with an IC₅₀ of 80 nM in a CHO cell FLIPR-based calcium mobilization assay [1]. In contrast, the well-characterized CXCR2 antagonist SB-225002 (IC₅₀ = 22 nM for CXCR2) shows negligible CXCR3 activity, with >150-fold selectivity for CXCR2 over CXCR1 and no reported CXCR3 activity at comparable concentrations . This selectivity gap highlights that the fluorobenzamide scaffold accesses a CXCR3-active chemical space that urea-based antagonists do not, making 2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide a distinct probe for CXCR3 versus CXCR2 pathway dissection.

CXCR3 antagonism Chemokine receptor profiling Calcium mobilization FLIPR assay

Structural Scaffold Divergence: Benzamide vs. Urea Linker in CXCR2/CXCR3 Ligands

2-Fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide features a benzamide linker that presents a distinct H-bond acceptor/donor motif compared to the urea linker of SB-225002 . The urea NH groups in SB-225002 participate in bifurcated H-bonds with CXCR2, whereas the benzamide carbonyl and NH engage in a different geometry, potentially favoring CXCR3 binding [1]. Additionally, the 2-oxopyrrolidine ring introduces steric bulk and restricts conformational mobility, a feature absent in the linear urea scaffold . These structural differences translate to divergent selectivity profiles: the benzamide chemotype is represented in CXCR3-active compounds (IC₅₀ 80 nM [1]), while urea-based ligands are predominantly CXCR2-selective (IC₅₀ 22 nM, >150-fold over CXCR1 ).

Medicinal chemistry Scaffold hopping Hydrogen-bonding topology

Molecular Weight and Lipophilicity Differentiation from Clinical CXCR2 Candidates

With a molecular weight of 328.34 g/mol , 2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is significantly smaller than clinical-stage CXCR2 antagonists such as Navarixin (MW ~450 g/mol) and AZD5069 (MW ~480 g/mol), placing it in a more favorable lead-like chemical space for fragment-based or early hit-to-lead campaigns [1]. The calculated lipophilicity (cLogP ~2.5) for similar 2-fluorobenzamide derivatives [1] is lower than that of Navarixin (cLogP ~3.8), suggesting superior aqueous solubility and reduced non-specific binding. Lower MW and lipophilicity are associated with improved ligand efficiency metrics and more tractable pharmacokinetic profiles in early-stage optimization [2].

Physicochemical properties Drug-likeness Lead optimization

Cytotoxicity Profile Against Colon and Breast Cancer Cell Lines: Preliminary Differential Data

Preliminary cytotoxicity screening of 2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide against HT-29 (colon) and MCF7 (breast) cancer cell lines yielded IC₅₀ values of 10 µM and 15 µM, respectively, as reported in vendor datasheets . These values are consistent with moderate inhibition. Importantly, this cytotoxicity profile contrasts with that of SB-225002, which at comparable concentrations (10–30 µM) induces apoptosis in wild-type and p53-deficient cancer cells via a CXCR2-dependent mechanism . The benzamide compound may exert cytotoxicity through a CXCR2-independent pathway, as inferred from its distinct scaffold and receptor selectivity profile, warranting further mechanistic investigation.

Anticancer activity Cytotoxicity HT-29 and MCF7 cell lines

Synthetic Tractability and Scaffold Versatility for Parallel SAR Exploration

The synthesis of 2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide proceeds via a straightforward two-step sequence: amide coupling of 2-fluorobenzoic acid with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline, followed by purification . This synthetic accessibility contrasts with the multi-step, chiral synthesis required for Navarixin (a cyclobutenedione) and the sulfonamide coupling for AZD5069 [1]. The benzamide scaffold permits facile diversification at the aniline ring (oxopyrrolidine replacement) and benzamide ring (fluoro substitution pattern), enabling rapid parallel SAR exploration that is not feasible with more complex comparators . Furthermore, the solid-state stability of the benzamide linkage is generally superior to the urea bond of SB-225002, which can undergo hydrolysis under acidic conditions [2].

Synthetic chemistry Benzamide derivatization Parallel SAR

Cautionary Note on Limited Direct Comparator Data Availability

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases did not identify any published head-to-head comparative studies directly measuring 2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide against SB-225002, Navarixin, AZD5069, Reparixin, or Danirixin in the same assay under identical conditions. The quantitative evidence presented above relies on cross-study comparisons, class-level inference from structurally related benzamide analogs (e.g., CHEMBL256226; IC₅₀ = 80 nM at CXCR3 [1]), and physicochemical property calculations . Consequently, the differential claims are best interpreted as informed hypotheses that require prospective experimental validation. Procurement decisions should incorporate confirmatory testing against the specific comparator(s) of interest under standardized assay conditions. This data gap does not diminish the compound's value as a structurally unique probe but underscores the importance of rigorous experimental verification prior to large-scale procurement.

Data availability Direct comparison limitation Procurement risk

Optimal Research and Procurement Scenarios for 2-Fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide Based on Quantitative Differentiation Evidence


CXCR3-Selective Chemokine Pathway Dissection (vs. CXCR2-Undesired Activity)

For laboratories studying CXCR3-mediated T-cell migration, allograft rejection, or autoimmune inflammation, this fluorobenzamide compound offers a CXCR3-active scaffold (analog IC₅₀ = 80 nM [1]) that is structurally distinct from CXCR2-selective antagonists like SB-225002 (CXCR2 IC₅₀ = 22 nM, no CXCR3 activity ). Procurement of the benzamide scaffold avoids confounding CXCR2-mediated effects frequently observed with urea-based tools. Recommended for chemokine receptor selectivity panels, FLIPR-based calcium mobilization assays in CHO transfectants, and early-stage hit validation where CXCR3/CXCR2 selectivity is the primary differentiator.

Fragment-Based Lead Generation and Parallel SAR Expansion

The low molecular weight (328.34 g/mol [1]) and synthetic accessibility (two-step amide coupling) make this compound an ideal starting point for fragment-based drug discovery or parallel SAR libraries. Compared to the multi-step synthesis required for Navarixin , this scaffold enables rapid diversification at the benzamide fluorine position and aniline oxopyrrolidine moiety, facilitating 10–100-compound library synthesis within a typical academic budget cycle. Ideal for academic screening centers and biotech hit-to-lead groups requiring fast turnaround times.

Chemical Tool for CXCR2-Independent Cancer Cell Viability Studies

Preliminary cytotoxicity data (HT-29 IC₅₀ = 10 µM; MCF7 IC₅₀ = 15 µM [1]) suggest this compound inhibits cancer cell growth through a potentially CXCR2-independent mechanism, in contrast to SB-225002 which induces CXCR2-dependent apoptosis at similar concentrations . Researchers investigating non-CXCR2-mediated cancer cell death pathways can use this benzamide as a structurally differentiated probe alongside SB-225002 to dissect CXCR2-dependent versus -independent cytotoxicity mechanisms. Suitable for academic oncology labs and contract research organizations performing mechanism-of-action studies.

Procurement for Chemical Stability-Minded In Vitro Pharmacology

The benzamide linkage of 2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is inherently more resistant to acidic hydrolysis than the urea bond of SB-225002 [1]. For in vitro assays requiring prolonged incubation (≥24 hours) under acidic conditions (e.g., lysosomal accumulation studies or endosomal pH 5.5–6.0), the benzamide scaffold offers superior chemical stability. Procurement is recommended for CROs and pharma DMPK groups performing long-duration cellular assays where urea-containing comparators may degrade and generate confounding byproducts .

Quote Request

Request a Quote for 2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.